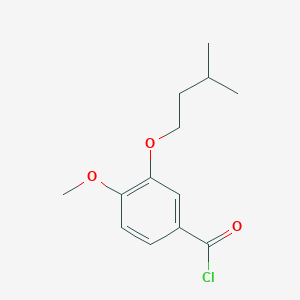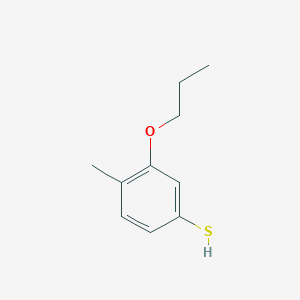
4-Methyl-3-n-propoxythiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-n-propoxythiophenol is an organic compound belonging to the thiophenol family Thiophenols are characterized by the presence of a sulfur atom bonded to a benzene ring, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-n-propoxythiophenol typically involves the introduction of a propoxy group to a thiophenol derivative. One common method is the nucleophilic substitution reaction where 4-methylthiophenol reacts with 1-bromopropane under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts and solvents that can be easily recycled can make the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-n-propoxythiophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkyl or aryl thiophenol derivatives.
Applications De Recherche Scientifique
4-Methyl-3-n-propoxythiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-n-propoxythiophenol involves its interaction with various molecular targets, primarily through its thiophenol group. The sulfur atom can form covalent bonds with nucleophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses, potentially offering therapeutic benefits in conditions characterized by oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiophenol: Lacks the propoxy group, making it less versatile in certain synthetic applications.
3-n-Propoxythiophenol: Similar structure but without the methyl group, which can influence its reactivity and biological activity.
4-Methyl-3-n-butoxythiophenol: Contains a butoxy group instead of a propoxy group, which can affect its solubility and reactivity.
Uniqueness
4-Methyl-3-n-propoxythiophenol is unique due to the presence of both the methyl and propoxy groups, which confer distinct chemical properties The combination of these groups enhances its reactivity and makes it a valuable intermediate in organic synthesis
Propriétés
IUPAC Name |
4-methyl-3-propoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-6-11-10-7-9(12)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVTVBIBQCNCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

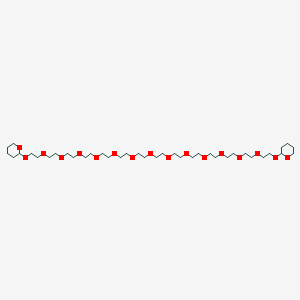
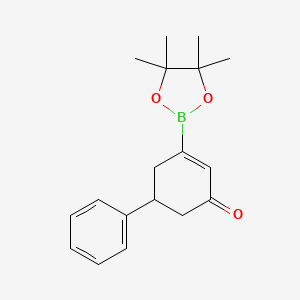


![(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid](/img/structure/B8003059.png)
![(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester](/img/structure/B8003063.png)
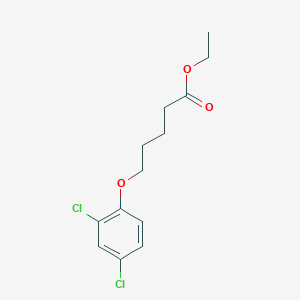
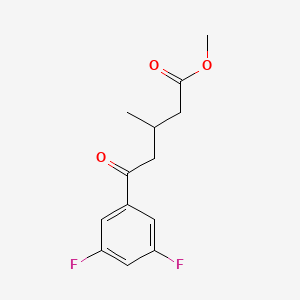

![3-[2-(1,3-Dioxanyl)]-1-(2-methylphenyl)-1-propanol](/img/structure/B8003102.png)
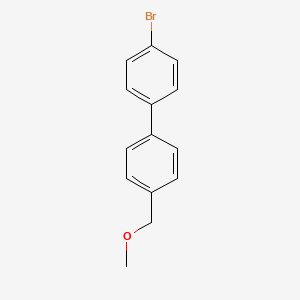
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol](/img/structure/B8003128.png)
